
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione
Overview
Description
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione, also known as MPCD, is a chemical compound that has gained attention in scientific research due to its unique properties. MPCD has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology. In
Mechanism of Action
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione acts as a competitive inhibitor of enzymes such as serine proteases and metalloproteases. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the degradation of extracellular matrix proteins, which may have implications for the treatment of diseases such as cancer and arthritis. This compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione in lab experiments is its specificity for certain enzymes. This allows researchers to study the function of specific enzymes in a more targeted manner. However, one limitation of using this compound is that it may not be suitable for all enzymes, and its effectiveness may vary depending on the enzyme being studied.
Future Directions
There are many possible future directions for research on 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione. One area of interest is the development of new inhibitors based on the structure of this compound. Another area of interest is the study of the physiological effects of this compound in vivo, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other inhibitors or drugs may be explored as a way to enhance its effectiveness.
Scientific Research Applications
3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione has shown potential in scientific research as a tool to study the function of proteins and enzymes. It has been used as a substrate for enzymes such as serine proteases, which are involved in many biological processes. This compound has also been used to study the function of metalloproteases, which are involved in the degradation of extracellular matrix proteins.
properties
IUPAC Name |
3-morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-9(13-3-1-2-4-13)10(12(11)16)14-5-7-17-8-6-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDCFFAROPASLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371778 | |
| Record name | 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282093-48-5 | |
| Record name | 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



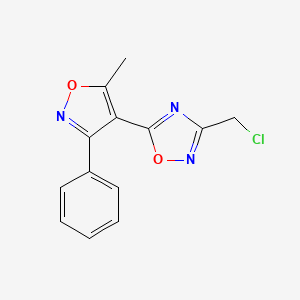
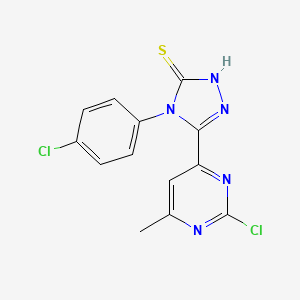
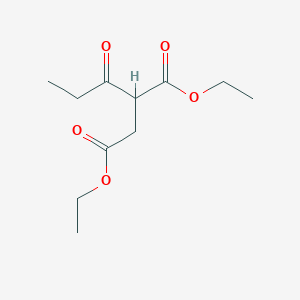
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)
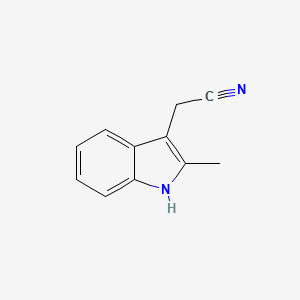
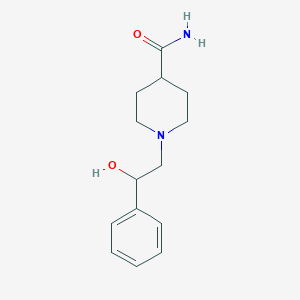
![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)
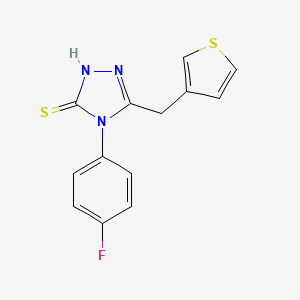
![Methyl 2-[(2-oxopropyl)thio]benzoate](/img/structure/B1621329.png)

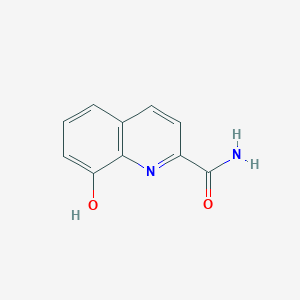
![2-iodo-N-[(E)-2-(5-methyl-2-furyl)-1-(phenylcarbamoyl)ethenyl]benzamide](/img/structure/B1621333.png)
![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)